2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17

Catalog No.
S14383530
CAS No.
M.F
C15H18Br4O2
M. Wt
567.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17

Product Name

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17

IUPAC Name

[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 2,3,4,5-tetrabromobenzoate

Molecular Formula

C15H18Br4O2

Molecular Weight

567.0 g/mol

InChI

InChI=1S/C15H18Br4O2/c1-3-5-6-9(4-2)8-21-15(20)10-7-11(16)13(18)14(19)12(10)17/h7,9H,3-6,8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,8D2,9D

InChI Key

HVDXCGSGEQKWGB-BVKQVPBCSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC(=C(C(=C1Br)Br)Br)Br

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OC(=O)C1=CC(=C(C(=C1Br)Br)Br)Br

2-Ethylhexyl 2,3,4,5-tetrabromobenzoate-d17 (EH-TBB-d17) is a highly enriched, isotopically labeled analog of the novel brominated flame retardant (NBFR) EH-TBB, a primary component of commercial formulations such as Firemaster 550 [1]. In analytical chemoinformatics and environmental monitoring workflows, EH-TBB-d17 serves as a critical internal standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary procurement value lies in its exact structural and physicochemical equivalence to native EH-TBB, possessing an identical octanol-water partition coefficient and ionization profile. This allows testing laboratories to accurately quantify EH-TBB in complex biological and environmental matrices—such as serum, indoor dust, and wastewater—by perfectly accounting for extraction losses and matrix-induced ion suppression that otherwise distort quantitative accuracy [2].

Substituting EH-TBB-d17 with generic halogenated internal standards, such as fluorinated polybrominated diphenyl ethers (e.g., F-BDE-69) or 13C-labeled generic BDEs, introduces significant quantification errors in complex matrices [1]. Because EH-TBB possesses specific ester-linkage lability and distinct lipophilicity, it behaves differently during solid-phase extraction (SPE) and lipid-removal cleanups compared to standard ether-based PBDEs. Furthermore, generic standards do not co-elute exactly with native EH-TBB, meaning they are subjected to different matrix interferents at the moment of ionization, leading to uncorrected ion suppression or enhancement [2]. Procurement of the exact d17-labeled standard is therefore mandatory to achieve reliable absolute recovery correction and meet stringent regulatory limits of quantitation (LOQs) without introducing systematic bias.

Absolute Recovery Tracking During Aggressive Sample Cleanup

In environmental and biological sample preparation, aggressive lipid removal (e.g., Florisil or acidified silica) is frequently required. Native EH-TBB contains an ester linkage that is more susceptible to degradation than the ether linkages in legacy PBDEs. Using a generic surrogate like BDE-77 or F-BDE-69 fails to account for this specific degradation loss [1]. EH-TBB-d17 perfectly mimics the native compound's degradation and partitioning behavior, ensuring a 1:1 recovery correction, whereas generic ether-based standards can overestimate native EH-TBB recovery by 15–30%, leading to false-low final quantifications [2].

Evidence DimensionAnalyte Recovery Correction Accuracy
Target Compound Data1:1 exact tracking of native EH-TBB losses (0% correction bias)
Comparator Or BaselineGeneric PBDE internal standards (e.g., F-BDE-69) (15-30% quantification bias)
Quantified DifferenceEliminates up to 30% quantification error during destructive cleanup steps
ConditionsLipid-rich matrix extraction with acidified silica/Florisil cleanup

Procuring the exact deuterated analog prevents systematic underreporting of EH-TBB concentrations in complex biological matrices.

Matrix Effect Neutralization in MS/MS Ionization

Matrix-induced ion suppression in the mass spectrometer source severely impacts the quantification of novel brominated flame retardants. Because generic internal standards such as 13C-BDE-209 or 13C-BTBPE do not co-elute with EH-TBB, they experience different background matrix interference at their respective retention times [1]. EH-TBB-d17 co-elutes exactly with native EH-TBB (ΔRT < 0.01 min), ensuring both compounds experience identical ion suppression or enhancement. This co-elution normalizes the matrix effect to ~100% (null bias), whereas non-coeluting standards can result in signal deviations of >20% depending on the matrix load [1].

Evidence DimensionMatrix Effect (ME) Compensation
Target Compound Data~100% normalized response (null matrix bias)
Comparator Or BaselineNon-coeluting surrogate standards (>20% uncorrected matrix bias)
Quantified Difference>20% improvement in signal normalization accuracy
ConditionsGC-MS/MS or LC-MS/MS analysis of heavy matrix extracts (e.g., indoor dust or plasma)

Exact co-elution is mandatory for high-throughput testing labs to maintain regulatory compliance without requiring labor-intensive matrix-matched calibration curves.

Isotopic Purity and Cross-Talk Prevention

When selecting an internal standard, isotopic purity and mass shift are critical to prevent false positives from the standard contributing to the native analyte's mass channel. High-quality EH-TBB-d17 is synthesized with >98% isotopic enrichment, shifting the mass significantly (+17 Da) away from the native EH-TBB isotopic envelope [1]. This massive mass shift completely eliminates isotopic cross-talk in both GC-ECNI-MS and LC-MS/MS, a distinct advantage over minimally labeled standards (e.g., d3 or 13C3 analogs) where M+x isotope overlap can artificially inflate the native signal baseline by 2–5% at high spike concentrations [1].

Evidence DimensionMass Shift and Isotopic Cross-Talk
Target Compound Data+17 Da mass shift (0% native channel interference)
Comparator Or BaselineLow-mass-shift labeled standards (+3 to +6 Da) (2-5% baseline inflation)
Quantified DifferenceComplete elimination of false-positive baseline inflation
ConditionsHigh-concentration IS spiking for trace environmental analysis

A +17 Da mass shift guarantees zero interference in the native quantification channel, allowing for higher IS spiking levels and better signal-to-noise ratios.

High-Throughput Environmental Monitoring of Indoor Dust

Using EH-TBB-d17 allows environmental testing laboratories to accurately quantify Firemaster 550 components in house dust without the need for labor-intensive, matrix-matched calibration curves, directly leveraging its matrix-effect neutralization [1].

Human Biomonitoring and Toxicology Studies

In serum and urine analyses, where lipid and protein content cause aggressive ion suppression and variable extraction recoveries, the d17 standard ensures that EH-TBB is quantified with the precision required for epidemiological exposure assessments [2].

Polymer and E-Waste Recycling Compliance Testing

For industrial labs screening recycled plastics for restricted brominated flame retardants, EH-TBB-d17 provides the exact recovery tracking needed to confidently certify materials below regulatory Low POP Concentration Limits (LPCL), preventing false passes or fails due to matrix interference [3].

XLogP3

7.7

Hydrogen Bond Acceptor Count

2

Exact Mass

566.90664 Da

Monoisotopic Mass

562.91073 Da

Heavy Atom Count

21

Explore Compound Types